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Compound of Interest

Compound Name:
3-Oxo-4-(4-methylphenyl)butanoic

acid

Cat. No.: B1319590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-4-(4-
methylphenyl)butanoic acid, more systematically named 4-(4-methylphenyl)-4-oxobutanoic

acid. This document details its chemical identifiers, physicochemical properties, a detailed

synthesis protocol, spectroscopic data, and its relevance in drug development, particularly

through its derivatives.

Core Chemical Identifiers
The compound is known by several names, and it is crucial for researchers to recognize these

synonyms to effectively locate information. The primary identifiers are summarized below.

Identifier Type Value Reference

Preferred IUPAC Name
4-(4-methylphenyl)-4-

oxobutanoic acid
[1]

CAS Number 4619-20-9 [2][3][4]

PubChem CID 244162 [1]

EC Number 610-285-9 [4]

UNII ZYB7JU7CMX [4]
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A comprehensive list of synonyms is provided to aid in literature searches.

Synonyms

3-(4-Methylbenzoyl)propionic acid[2]

3-p-Toluoylpropionic acid[1][5]

4-(p-Tolyl)-4-oxobutanoic acid

4-(4-Methylphenyl)-4-oxobutyric acid[2][5]

4-Oxo-4-(p-tolyl)butanoic acid[1]

β-(4-Methylbenzoyl)propionic acid[1]

Physicochemical and Spectroscopic Data
The fundamental physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are

critical for its handling, formulation, and analysis.
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Property Value Reference

Molecular Formula C₁₁H₁₂O₃ [2][4]

Molecular Weight 192.21 g/mol [1][5][6]

Appearance
White to light brown crystalline

powder
[2]

Melting Point 127-130 °C [5]

Solubility Insoluble in water [2]

SMILES
CC1=CC=C(C=C1)C(=O)CCC(

=O)O
[1][5]

InChI

InChI=1S/C11H12O3/c1-8-2-4-

9(5-3-8)10(12)6-7-

11(13)14/h2-5H,6-7H2,1H3,

(H,13,14)

[1][5]

InChIKey
OEEUWZITKKSXAZ-

UHFFFAOYSA-N
[1][5]

Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of 4-(4-methylphenyl)-4-

oxobutanoic acid.
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Spectrum Type Key Features and Observations

¹H NMR

The proton NMR spectrum will typically show

signals for the aromatic protons (a pair of

doublets in the 7-8 ppm region), the methyl

group protons on the toluene ring (a singlet

around 2.4 ppm), and two methylene groups of

the butanoic acid chain (triplets between 2.5 and

3.5 ppm). The carboxylic acid proton will appear

as a broad singlet at a higher chemical shift

(>10 ppm).

¹³C NMR

The carbon NMR spectrum will display signals

for the carbonyl carbons (ketone and carboxylic

acid) in the range of 170-200 ppm, aromatic

carbons between 120-150 ppm, the methyl

carbon around 21 ppm, and the two methylene

carbons between 28-35 ppm.[1]

FTIR

The infrared spectrum is characterized by a

broad O-H stretching band for the carboxylic

acid (around 2500-3300 cm⁻¹), a sharp C=O

stretching peak for the carboxylic acid (around

1700 cm⁻¹), and another C=O stretching peak

for the ketone (around 1680 cm⁻¹). Aromatic C-

H and C=C stretching bands will also be

present.

Mass Spectrometry

The mass spectrum will show a molecular ion

peak (M⁺) at m/z 192, corresponding to the

molecular weight of the compound. Common

fragmentation patterns include the loss of the

carboxylic acid group and cleavage at the

carbonyl group, leading to a prominent peak for

the toluoyl cation at m/z 119.[1]

Experimental Protocols
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Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid
This compound is reliably synthesized via a Friedel-Crafts acylation reaction.[2]

Reaction: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Materials:

Toluene

Succinic anhydride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM) or another suitable solvent

Concentrated hydrochloric acid (HCl)

Water

Ethyl acetate

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas

trap, suspend anhydrous aluminum chloride (a stoichiometric excess, e.g., 2.2 equivalents)

in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or

argon).

To this stirred suspension, add succinic anhydride (1 equivalent) portion-wise, ensuring the

temperature is controlled with an ice bath.
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Following the addition of succinic anhydride, add toluene (1 equivalent) dropwise to the

reaction mixture, maintaining the low temperature.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for a period of time (e.g., 1-2 hours) to ensure the reaction goes to

completion.

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow,

dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This will

decompose the aluminum chloride complex.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with ethyl acetate (2-3 times).

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate

solution (to remove unreacted acid and HCl), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a

mixture of water and ethanol or toluene) to yield pure 4-(4-methylphenyl)-4-oxobutanoic acid

as a crystalline solid.

Biological Activity and Drug Development Context
While 4-(4-methylphenyl)-4-oxobutanoic acid itself is not widely reported as a bioactive agent, it

is a key precursor to the antirheumatic drug Esonarimod, also known as KE-298. KE-298 is the

S-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid.[7]

Esonarimod has been shown to have a suppressive effect on rat adjuvant arthritis and acts as

an Interleukin-1 (IL-1) antagonist.[7] IL-1 is a potent pro-inflammatory cytokine that plays a

crucial role in various inflammatory diseases. By antagonizing the IL-1 receptor, compounds
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like KE-298 can inhibit the downstream signaling cascade that leads to the expression of

inflammatory genes.

Interleukin-1 (IL-1) Signaling Pathway
The diagram below illustrates a simplified representation of the IL-1 signaling pathway, which is

a target for therapeutic intervention in inflammatory diseases. IL-1 (either IL-1α or IL-1β) binds

to the IL-1 receptor (IL-1R), leading to the recruitment of the accessory protein IL-1RAcP. This

complex then initiates a downstream signaling cascade involving MyD88, IRAK, and TRAF6,

which ultimately activates transcription factors like NF-κB and AP-1. These transcription factors

then drive the expression of genes involved in inflammation.[8][9] An antagonist would block

the initial binding of IL-1 to its receptor, thus inhibiting this entire cascade.
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Start Materials:
Toluene, Succinic Anhydride,

Anhydrous AlCl₃

Friedel-Crafts Acylation
(Reflux in Solvent)

Quench Reaction
(Ice + HCl)

Liquid-Liquid Extraction
(Ethyl Acetate)

Wash Organic Layer
(H₂O, NaHCO₃, Brine)

Dry Organic Layer
(Anhydrous MgSO₄/Na₂SO₄)

Solvent Removal
(Rotary Evaporation)

Purification
(Recrystallization)

Final Product:
4-(4-methylphenyl)-4-oxobutanoic acid

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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